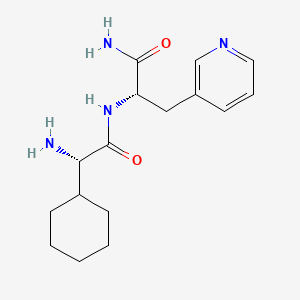
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexyl group, a glycine derivative, and a pyridine ring, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- typically involves multiple steps, starting from readily available precursors. One common approach is the coupling of a cyclohexylglycine derivative with a pyridine-containing amine under specific reaction conditions. The process often requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring typically yields N-oxides, while reduction of the amide bond can produce amines or alcohols.
Scientific Research Applications
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of the pyridine ring allows for π-π interactions with aromatic residues in proteins, while the cyclohexyl group provides hydrophobic interactions that stabilize the binding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-3-pyridinyl)-N2-[(1S)-1-phenylethyl]-L-alaninamide
- N-(2-Chloro-3-pyridinyl)-N2-(diphenylmethyl)-L-alaninamide
Uniqueness
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- stands out due to its unique combination of a cyclohexyl group, a glycine derivative, and a pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
747390-88-1 |
|---|---|
Molecular Formula |
C16H24N4O2 |
Molecular Weight |
304.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-2-cyclohexylacetyl]amino]-3-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C16H24N4O2/c17-14(12-6-2-1-3-7-12)16(22)20-13(15(18)21)9-11-5-4-8-19-10-11/h4-5,8,10,12-14H,1-3,6-7,9,17H2,(H2,18,21)(H,20,22)/t13-,14-/m0/s1 |
InChI Key |
LOVHSVLCMQVCHI-KBPBESRZSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)N[C@@H](CC2=CN=CC=C2)C(=O)N)N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)NC(CC2=CN=CC=C2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)

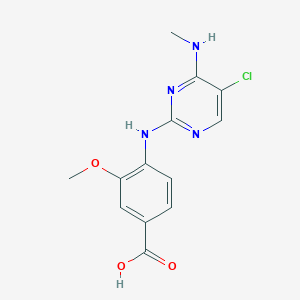
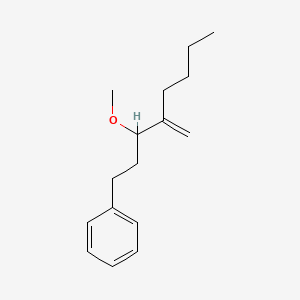
![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
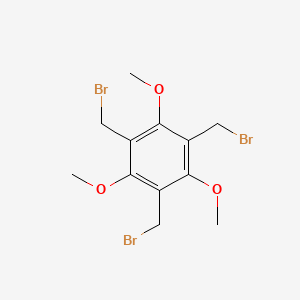
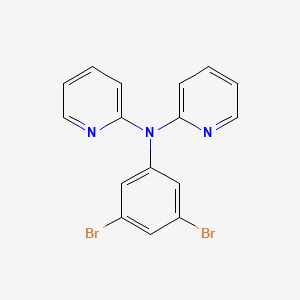
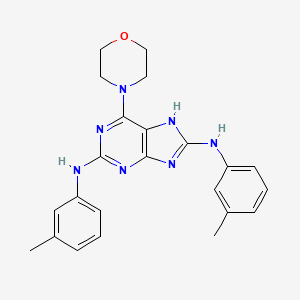
![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
![5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12518219.png)
